5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method includes the reaction of 4-(4-methoxyphenyl)piperazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways, as well as the NF-kB inflammatory pathway. This inhibition leads to reduced production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline
- 1-(2-Methoxyphenyl)piperazine
- 1-(3-chlorophenyl)piperazine (mCPP)
- 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
Uniqueness
Compared to similar compounds, 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione stands out due to its dual action as a neuroprotective and anti-inflammatory agent. Its ability to inhibit multiple pathways involved in inflammation and cell death makes it a promising candidate for further research and development .
Properties
IUPAC Name |
5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-12-15(17(24)20-18(25)19-12)11-16(23)22-9-7-21(8-10-22)13-3-5-14(26-2)6-4-13/h3-6H,7-11H2,1-2H3,(H2,19,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCKMZNOSSABGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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